molecular formula C7H6N4O2 B13110721 2-Methyl-3-nitroimidazo[1,2-b]pyridazine

2-Methyl-3-nitroimidazo[1,2-b]pyridazine

Cat. No.: B13110721
M. Wt: 178.15 g/mol
InChI Key: QYYQOJVZSOLTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitroimidazo[1,2-b]pyridazine typically involves the nitration of imidazo[1,2-b]pyridazine derivatives. One common method includes the reaction of 2-methylimidazo[1,2-b]pyridazine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitroimidazo[1,2-b]pyridazine involves the generation of nitrosative stress within the target organism. The nitro group is reduced to reactive intermediates that cause damage to cellular components, leading to cell death. This compound also targets specific enzymes such as phosphodiesterases, which are crucial for the survival of certain parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-nitroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate nitrosative stress and target specific enzymes makes it a valuable compound for further research and development .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-methyl-3-nitroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H6N4O2/c1-5-7(11(12)13)10-6(9-5)3-2-4-8-10/h2-4H,1H3

InChI Key

QYYQOJVZSOLTIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.